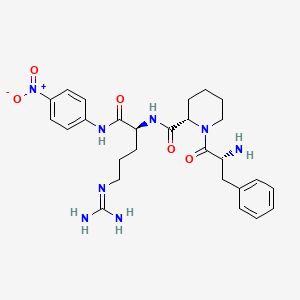
H-D-Phe-pip-arg-pna
概要
説明
- トロンビンの天然基質であるフィブリノーゲンのAα鎖のN末端部分を模倣しています。
- トロンビンは血液凝固に関与するセリンプロテアーゼであり、凝固カスケードにおいて重要な役割を果たしています。
S-2238: )は、トロンビンの基質として設計された合成化合物です。
準備方法
合成経路: S-2238は化学的手法を用いて合成できます。正確な合成経路は異なる可能性がありますが、通常はフェニルアラニン(Phe)、ピペコリン酸(Pip)、アルギニン(Arg)のアミノ酸をp-ニトロアニリン(pNA)とカップリングさせることを含みます。
反応条件: 合成中に使用される特定の反応条件や保護基は、公開されている情報では容易に入手できません。
工業生産: S-2238の大規模工業生産方法に関する情報は限られています。
化学反応の分析
トロンビンの基質: S-2238はトロンビンによって特異的に加水分解され、有色の産物(p-ニトロアニリン、pNA)を放出します。
検出: 遊離したpNAは405nmの波長で検出できます。
一般的な試薬: トロンビン自体は触媒として作用し、基質にはH-D-Phe-Pip-Arg-pNAのアミノ酸配列が含まれています。
主な生成物: 主な生成物はpNAであり、これはトロンビン活性の測定可能なシグナルを提供します。
科学研究への応用
トロンビン濃度測定: S-2238は、血液サンプル中のトロンビン濃度を検出するために使用されます。
研究室研究: 体外診断や医薬品品質管理を含む、実験室科学分野で応用されています。
臨床用途には適さない: S-2238は、臨床診断または治療目的には使用されていません。
科学的研究の応用
Thrombin Concentration Measurement: S-2238 is used to detect thrombin concentration in blood samples.
Laboratory Research: It finds applications in laboratory science, including in vitro diagnostics and pharmaceutical quality control.
Not for Clinical Use: S-2238 is not intended for clinical diagnosis or therapeutic purposes.
作用機序
トロンビン阻害: S-2238はトロンビンの基質として機能し、研究者はトロンビン活性を評価することができます。
分子標的: トロンビン自体は、フィブリノーゲンをフィブリンに変換し、血餅形成を促進する血液凝固において重要な役割を果たしています。
関連する経路: トロンビンは凝固カスケードの一部であり、さまざまな因子や血小板と相互作用します。
類似化合物との比較
独自性: S-2238の独自性は、トロンビン検出のために特異的に設計されている点にあります。
類似化合物: S-2238はトロンビンに合わせて調整されていますが、他のプロテアーゼ(例えば、因子Xa、プラスミン)用の他のクロモジェニック基質が存在します。
S-2238は主に研究目的で使用され、治療薬として使用されるものではありません。 詳細が必要な場合やご質問がある場合は、お気軽にお問い合わせください!
生物活性
H-D-Phe-Pip-Arg-pNA, also known as S-2238, is a chromogenic substrate specifically designed for the detection and quantification of thrombin activity. This compound has significant implications in anticoagulation studies and assays for antithrombin III (AT-III), which is crucial in regulating blood clotting. This article provides a comprehensive overview of the biological activity of this compound, including its applications, mechanisms, and relevant research findings.
- Molecular Formula : C₂₇H₃₇ClN₈O₅
- Molecular Weight : 589.09 g/mol
- CAS Number : 160192-34-7
This compound functions as a chromogenic substrate that mimics the natural substrate of thrombin, specifically the N-terminal portion of the A alpha chain of fibrinogen. Upon cleavage by thrombin, it releases a chromophore that can be quantified spectrophotometrically, allowing for sensitive and accurate measurement of thrombin activity and AT-III levels in various biological samples .
Applications
- Antithrombin III Assays : this compound is primarily used for measuring the activity of antithrombin III in clinical settings. The assay is noted for its sensitivity and ease of use compared to traditional methods such as immunoelectrophoresis .
- Thrombin Detection : It serves as an essential tool in research focused on coagulation pathways and thrombotic disorders, providing insights into thrombin's role in hemostasis and thrombosis .
- Research on Low Molecular Weight Heparins (LMWH) : The substrate is utilized in assays to evaluate the biological activity of LMWHs, facilitating comparisons between different anticoagulant therapies .
Case Studies
- Clinical Evaluation of Antithrombin III :
- Automated Assay Conditions :
Data Table
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Goodnight et al., 1980 | Measurement of AT-III | Validated this compound as a reliable substrate for AT-III assays |
| Van Voorthuizen & Kluft, 1984 | Automated Assays | Enhanced conditions for automated testing with improved accuracy |
特性
CAS番号 |
64815-81-2 |
|---|---|
分子式 |
C27H36N8O5 |
分子量 |
552.6 g/mol |
IUPAC名 |
(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide |
InChI |
InChI=1S/C27H36N8O5/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31)/t21-,22+,23+/m1/s1 |
InChIキー |
YDMBNDUHUNWWRP-VJBWXMMDSA-N |
SMILES |
C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N |
異性体SMILES |
C1CCN([C@@H](C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@@H](CC3=CC=CC=C3)N |
正規SMILES |
C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
配列 |
FXR |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
chromogenic substrate S-2238 H-D-Phe-Pip-Arg-pNA H-D-phenylalanyl-L-pipecolyl-arginine-nitroanilide H-D-phenylalanyl-Pip-Arg-p-nitroanilide H-Phe-Pip-Arg-p-nitroanilide H-Phe-Pip-Arg-pNA S 2238 S 2238 dihydrochloride S-2238 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















